1-Bromo-3-(2-bromoethynyl)-5-methylbenzene

Overview

Description

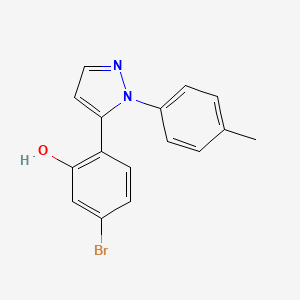

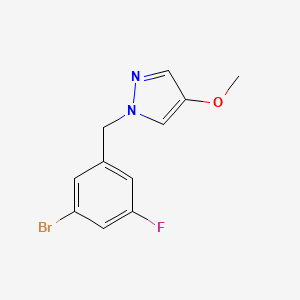

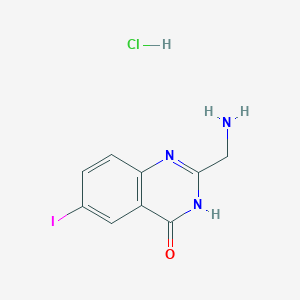

1-Bromo-3-(2-bromoethynyl)-5-methylbenzene is a chemical compound with the molecular formula C8H4Br2 . It has a molecular weight of 259.92 g/mol . The IUPAC name for this compound is 1-bromo-3-(2-bromoethynyl)benzene .

Molecular Structure Analysis

The molecular structure of 1-Bromo-3-(2-bromoethynyl)-5-methylbenzene consists of a benzene ring with bromine and bromoethynyl substituents . The InChI string representation of the molecule isInChI=1S/C8H4Br2/c9-5-4-7-2-1-3-8(10)6-7/h1-3,6H . Chemical Reactions Analysis

While specific reactions involving 1-Bromo-3-(2-bromoethynyl)-5-methylbenzene are not available, bromoethynyl compounds are generally reactive and can participate in various types of organic reactions .Scientific Research Applications

Synthesis and Chemical Transformations

CuI-catalyzed Domino Process : CuI catalyzes the coupling of 1-bromo-2-iodobenzenes with beta-keto esters, leading to the formation of 2,3-disubstituted benzofurans, demonstrating the utility of bromo-substituted compounds in complex organic syntheses (Lu, Wang, Zhang, & Ma, 2007).

Spectroscopy and Crystal Structure Analysis : Studies on the thermochemistry of various bromo-substituted methylbenzenes, including 1-bromo-3-methylbenzene, have been conducted, providing insights into their vapor pressures, vaporization, fusion, and sublimation enthalpies (Verevkin et al., 2015).

Medicinal and Pharmaceutical Intermediates : Bromo-substituted benzene compounds are used as intermediates in the synthesis of medicinal agents, organic dyes, and electroluminescent materials. For instance, the synthesis of 1-bromo-2,4-dinitrobenzene from bromobenzene has been explored for such applications (Xuan et al., 2010).

Alzheimer's Disease Research : 1-Bromo-substituted compounds, like 1-bromo-2,5-bis-(3-hydroxycarbonyl-4-hydroxy)styrylbenzene, have been studied for detecting beta-amyloid plaques in the brain, indicating potential applications in Alzheimer's disease research (Lee et al., 2001).

Molecular Synthesis and Organic Chemistry

Synthesis of Naphthalene Derivatives : The Diels-Alder reaction between 2-methylfuran and bromobenzyne yields 1-bromo-8-methylnaphthalene and 1-bromo-5-methylnaphthalene, illustrating the versatility of bromo-substituted benzenes in synthesizing complex organic molecules (Onyango et al., 2015).

Chemical Synthesis Techniques : The efficient synthesis of various 1,2-dibromobenzenes, which are valuable precursors for organic transformations, demonstrates the importance of bromo-substituted compounds in advanced synthesis methods (Diemer, Leroux, & Colobert, 2011).

Experimental Studies and Molecular Analysis

Crystal Structure and Molecular Conformation : The study of 1-bromo-2, 3, 5, 6-tetra-methylbenzene provides insights into its crystalline phases and molecular conformation, contributing to the broader understanding of bromo-substituted benzene derivatives (Hamdouni, Boudjada, & Medjroubi, 2019).

Alumacyclonona-Tetraene Synthesis : Research on the treatment of tetraethylalumole with hexyne leading to 1-bromo-1-alumacyclonona-2,4,6,8-tetraene showcases the potential of bromo-substituted compounds in producing novel chemical structures (Agou et al., 2015).

Technological Studies and Synthesis Methods

Technological Synthesis Study : An economical method for synthesizing 1-bromo-2,4-difluorobenzene demonstrates the practical applications of bromo-substituted benzene derivatives in chemical manufacturing (He-ping, 2005).

Sonication in Chemical Reactions : The study of sonication effects on the reaction of 4-bromo-1-methylbenzene with sodium sulfide highlights the role of innovative techniques in enhancing the efficiency of chemical reactions involving bromo-substituted compounds (Abimannan, Selvaraj, & Rajendran, 2015).

properties

IUPAC Name |

1-bromo-3-(2-bromoethynyl)-5-methylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6Br2/c1-7-4-8(2-3-10)6-9(11)5-7/h4-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLJNYCQMJMMRMD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)Br)C#CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6Br2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.95 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Bromo-3-(2-bromoethynyl)-5-methylbenzene | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-amino-1-(2-hydroxyethyl)-4-(2-thienyl)-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B1384587.png)

![3-methanesulfonyl-1-methyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B1384597.png)

![5-[5-Amino-1-(4-chlorophenyl)-1h-pyrazol-4-yl]-2,4-dihydro-3h-1,2,4-triazol-3-one](/img/structure/B1384599.png)